molecular formula C5H11NO2 B1345181 3-Oxazolidineethanol CAS No. 20073-50-1

3-Oxazolidineethanol

Cat. No. B1345181
CAS RN: 20073-50-1
M. Wt: 117.15 g/mol
InChI Key: UPIKAIAOTXEAAZ-UHFFFAOYSA-N
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Description

3-Oxazolidineethanol is a compound that falls within the broader class of 1,3-oxazolidines, which are heterocyclic compounds featuring a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are of significant interest due to their applications in various fields, including medicinal chemistry and asymmetric synthesis. The oxazolidine ring is a key structural motif in several pharmacologically active compounds and is also used as a chiral auxiliary in synthetic organic chemistry10.

Synthesis Analysis

The synthesis of 1,3-oxazolidines can be achieved under solvent-free conditions using focused microwave irradiation, which has been shown to produce these compounds with excellent yields and diastereoselectivities. This method also allows for the formation of the thermodynamically more stable diastereomer upon prolonged irradiation . Additionally, polymer-supported oxazolidine aldehydes can be synthesized for use in asymmetric chemistry, maintaining the integrity of the stereocenter throughout the synthesis process . Unexpected formation of 1,3-oxazolidines has been observed during the attempted oxidation of N-aryl-N-methyl substituted β-amino alcohols using pyridinium dichromate, suggesting a single electron transfer mechanism . Furthermore, 3-oxazolines, which can be synthesized from 1,3-oxazolidines, have been prepared using a one-pot reaction involving α-hydroxy aldehydes, ammonia, water, and a second oxo compound .

Molecular Structure Analysis

The molecular structure of 3-oxazolidineethanol is not directly discussed in the provided papers. However, the general structure of 1,3-oxazolidines is well-understood, with the oxazolidine ring being a five-membered ring system. The presence of substituents on the ring can significantly influence the compound's reactivity and physical properties10.

Chemical Reactions Analysis

Oxazolidines can participate in various chemical reactions. For instance, 3-acyl-2-(N-cyanoimino)oxazolidine derivatives have been used as enantioselective acylating agents for sec-alkyl amines, demonstrating the potential of oxazolidines in asymmetric synthesis . The oxidation of 1,3-oxazolidines to 3-oxazolines has been achieved using sodium hypochlorite, followed by elimination in a basic medium, with some of the resulting 3-oxazolines showing interesting properties in fragrance chemistry . Trifluoromethyl group-containing oxazolidines have been synthesized and shown to be configurationally and hydrolytically stable, making them valuable proline surrogates .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidines are influenced by their molecular structure. For example, oxazolidines derived from 1-methyl-4-piperidone and secondary 2-aminoethanols have been synthesized and tested for biological activity, although they showed no carcinolytic activity in experimental tests . Solid-phase synthesis of 1,3-oxazolidine derivatives has been reported, with the ability to perform regioselective ring opening and nucleophilic substitution reactions on a solid support . The oxazolidin-2-one ring, a closely related structure, is known for its applications in synthetic organic chemistry and as a protective group for the 1,2-aminoalcohol system10.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

3-Oxazolidineethanol is used as a starting material in the synthesis of functionalized oxazolidines . Oxazolidine rings are important structural units of many biologically active compounds and serve as key intermediates to produce many useful chemical compounds .

Methods of Application or Experimental Procedures

The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .

Results or Outcomes

Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .

Synthesis of 2-Ethyl-3-oxazolidineethanol from Propanal and Diethanolamine

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Summary of the Application

3-Oxazolidineethanol is synthesized from propanal and diethanolamine . This synthesis process is part of a kinetic and process optimization study .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this synthesis are not detailed in the search results .

Results or Outcomes

The results or outcomes of this synthesis are not specified in the search results .

Synthesis of Oxazolines

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

3-Oxazolidineethanol is used in the synthesis of oxazolines . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . Oxazolines hold a wide range of applications in diverse fields .

Methods of Application or Experimental Procedures

Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Results or Outcomes

Oxazolines having different biological activities have been synthesized and many of these are observed to showcase anti-microbial, anti-malarial, anti-viral, anti-bacterial, anti-pyretic, anti-inflammatory, etc. effects .

Synthesis of 2-Ethyl-3-oxazolidineethanol from Propanal and Diethanolamine

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Summary of the Application

3-Oxazolidineethanol is synthesized from propanal and diethanolamine . This synthesis process is part of a kinetic and process optimization study .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this synthesis are not detailed in the search results .

Results or Outcomes

The results or outcomes of this synthesis are not specified in the search results .

Synthesis of Oxazolines

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

3-Oxazolidineethanol is used in the synthesis of oxazolines . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . Many oxazoline-based ring structures presently available are noticeable for their biological activities .

Methods of Application or Experimental Procedures

Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Results or Outcomes

Oxazolines having different biological activities have been synthesized and many of these are observed to showcase anti-microbial, anti-malarial, anti-viral, anti-bacterial, anti-pyretic, anti-inflammatory, etc. effects .

Synthesis of 2-Ethyl-3-oxazolidineethanol from Propanal and Diethanolamine

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Summary of the Application

3-Oxazolidineethanol is synthesized from propanal and diethanolamine . This synthesis process is part of a kinetic and process optimization study .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this synthesis are not detailed in the search results .

Results or Outcomes

The results or outcomes of this synthesis are not specified in the search results .

Safety And Hazards

The hazards of 3-Oxazolidineethanol are based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

2-(1,3-oxazolidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-1-6-2-4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIKAIAOTXEAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066553
Record name 3-Oxazolidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Oxazolidineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-Oxazolidineethanol

CAS RN

20073-50-1
Record name 3-Oxazolidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20073-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxazolidineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxazolidineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Oxazolidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazolidine-3-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Zheng, T Zhang, J Li, G Zhang, H Chen… - Industrial & …, 2023 - ACS Publications
2-Ethyl-3-oxazolidineethanol (OE) is an important pharmaceutical intermediate for the treatment of dental plaque. A systematic investigation of the one-pot synthesis of OE from …
Number of citations: 1 pubs.acs.org
P Zheng, ZH Luo, HL Wei - Industrial & Engineering Chemistry …, 2023 - ACS Publications
The reaction network of the diazo coupling between 1-hydroxy-6-nitro-4-sulfonaphthalene-2-diazonium salt and 2-naphthol was identified through experimental methods. The kinetic …
Number of citations: 1 pubs.acs.org
WA Bowles - 1974 - books.google.com
Over 4,600 compounds, chiefly organic types, were evaluated using both a food acceptance test and a barrier penetration bioassay to correlate relationships between chemical …
Number of citations: 4 books.google.com
AF Clouser, WM Atkins - Biochemistry, 2022 - ACS Publications
The ABC efflux pump P-glycoprotein (P-gp) transports a wide variety of drugs and is inhibited by others. Some drugs stimulate ATP hydrolysis at the nucleotide binding domains (NBDs) …
Number of citations: 9 pubs.acs.org
HM Chase, B Rudshteyn, BT Psciuk… - The Journal of …, 2016 - ACS Publications
We assess the capabilities of eight popular density functional theory (DFT) functionals, in combination with several basis sets, as applied to calculations of vibrational sum frequency …
Number of citations: 23 pubs.acs.org
T Tarnpradab, S Unyaphan, F Takahashi… - Energy & …, 2017 - ACS Publications
Recently, biomass utilization is regarded as a promising waste-to-energy technology, especially pyrolysis and gasification. However, to implement in advanced applications, such as …
Number of citations: 19 pubs.acs.org
T Tamaki, R Nishigaya, R Yamazaki… - Industrial & …, 2022 - ACS Publications
Enzymatic biofuel cells with the possible use of nontoxic fuels under moderate operating conditions have the potential to power portable devices and medical assistance devices used …
Number of citations: 1 pubs.acs.org
F Bustamante, AF Orrego, S Villegas… - Industrial & engineering …, 2012 - ACS Publications
The chemical and gas phase equilibrium of the direct synthesis of dimethyl carbonate (DMC) from methanol (MeOH) and CO 2 was modeled under mild conditions of temperature and …
Number of citations: 37 pubs.acs.org
J Cambiasso, G Grinblat, Y Li, A Rakovich, E Cortés… - Nano …, 2017 - ACS Publications
We present all-dielectric gallium phosphide (GaP) nanoantennas as an efficient nanophotonic platform for surface-enhanced second harmonic generation (SHG) and fluorescence (SEF…
Number of citations: 235 pubs.acs.org
A Thomas - researchgate.net
… Incozol LV is a low-viscosity bisoxazolidine with chemical name 3Oxazolidineethanol, 2-(1-methylethyl)-, 3,3'-carbonate, CAS 145899-78-1 and the following structure and reaction with …
Number of citations: 2 www.researchgate.net

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